Tris(isopropylphenyl)phosphate-1M Alkyl

Hepatotoxicity High-content screening Benchmark concentration modeling

Tris(isopropylphenyl)phosphate-1M Alkyl (CAS 67426-57-7), also known as isopropylated triphenyl phosphate (IPPP) or Reofos® 50, belongs to the class of organophosphate esters (OPEs) used as halogen-free flame retardants and plasticizers. It is a complex mixture of alkylated triaryl phosphate isomers, characterized by its low volatility and compatibility with organic solvents.

Molecular Formula C30H56O7
Molecular Weight
CAS No. 67426-57-7
Cat. No. B1165904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropylphenyl)phosphate-1M Alkyl
CAS67426-57-7
SynonymsKronitex 50 triaryl phosphate(TM)
Molecular FormulaC30H56O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(isopropylphenyl)phosphate-1M Alkyl (CAS 67426-57-7): A Procurement-Focused Overview of Isopropylated Triaryl Phosphate Flame Retardants and Plasticizers


Tris(isopropylphenyl)phosphate-1M Alkyl (CAS 67426-57-7), also known as isopropylated triphenyl phosphate (IPPP) or Reofos® 50, belongs to the class of organophosphate esters (OPEs) used as halogen-free flame retardants and plasticizers. It is a complex mixture of alkylated triaryl phosphate isomers, characterized by its low volatility and compatibility with organic solvents [1] [2] [3]. Commercial formulations typically have a phosphorus content of 8.6%, a density of 1.16–1.18 g/cm³ at 20°C, and a viscosity of 42–53 mP•S at 25°C [4] [5]. Its primary applications include PVC compositions, polyurethane foams, cellulosic resins, and synthetic rubber, where it imparts both flame retardancy and plasticizing properties [6].

Why Tris(isopropylphenyl)phosphate-1M Alkyl Cannot Be Interchanged with Generic Triaryl Phosphates: Structural and Performance Determinants


The performance, toxicological profile, and environmental fate of organophosphate flame retardants are highly sensitive to alkyl substitution patterns on the aromatic rings. Isopropylated triaryl phosphates exhibit distinct physicochemical properties, metabolic rates, and biological activities compared to non-alkylated or differently alkylated analogs. For instance, in vitro metabolism studies demonstrate that TPHP metabolism is significantly hindered by o- and p-alkyl substitution, with isopropyl-substituted OPEs (T2IPPP, T4IPPP) showing slower depletion rates than TPHP in polar bear liver microsomes [1]. Furthermore, high-content screening reveals that triaryl OPEs (IPPP, TPHP, TMPP) are more cytotoxic to HepG2 cells than non-triaryl OPEs such as TBOEP, TCIPP, and TDCIPP, underscoring that even within the OPE class, structural differences drive divergent biological outcomes [2]. Therefore, generic substitution without quantitative comparative data risks both performance failure and unanticipated toxicological consequences.

Quantitative Differential Evidence for Tris(isopropylphenyl)phosphate-1M Alkyl: Head-to-Head Comparisons with Key Organophosphate Flame Retardants


In Vitro Cytotoxicity and Bioactivity Ranking in HepG2 Liver Cells: IPPP Demonstrates Greater Potency Than Non-Triaryl OPEs

In a comparative high-content imaging study using HepG2 liver cells, the triaryl OPEs—including isopropylated triphenylphosphate (IPPP), triphenyl phosphate (TPHP), and tris(methylphenyl) phosphate (TMPP)—exhibited significantly greater cytotoxicity than non-triaryl OPEs such as TBOEP, TCIPP, and TDCIPP. Potency ranking via benchmark concentration (BMC) modeling and Toxicological Prioritization Index (ToxPi) analysis identified IPPP, TBOEP, and TPHP as the most potent compounds across integrated phenotypic endpoints, whereas TMPP, TCIPP, and TDCIPP were less bioactive [1]. This establishes a clear, quantifiable differentiation in hepatotoxic potential between IPPP and several widely used OPE alternatives.

Hepatotoxicity High-content screening Benchmark concentration modeling

Reproductive and Developmental Toxicity in Sprague Dawley Rats: IPPP Shows Greater Sensitivity Than TPHP at High Exposure Levels

In a perinatal exposure study in Sprague Dawley rats, both IPPP and TPHP were administered via dosed feed at concentrations of 0, 1000, 3000, 10,000, 15,000, and 30,000 ppm from gestation day 6 through postnatal day 56. IPPP-related toxicity necessitated removal of both the 30,000 ppm group (on GD12) and the 15,000 ppm group after parturition, whereas only the 30,000 ppm TPHP group was removed [1]. Reproductive performance was perturbed at all IPPP exposure groups (≥1000 ppm), but only at ≥10,000 ppm for TPHP [1]. These findings indicate a higher sensitivity to IPPP compared to TPHP at equivalent dietary concentrations in this rodent model.

Developmental toxicology Reproductive toxicity Risk assessment

In Vitro Metabolism Rate: Isopropyl-Substituted TPHP Analogues Exhibit Slower Depletion Than Parent TPHP in Polar Bear Liver Microsomes

Using a liver microsomal assay from East Greenland polar bears, the comparative in vitro metabolism of TPHP was investigated relative to several alkyl-substituted analogues, including two tris(isopropylphenyl) phosphate isomers (T2IPPP and T4IPPP). Polar bear metabolism of the p-tert-butylphenyl-substituted OPEs (TBPDPP, TTBPP) had a substantially slower rate and percent metabolic depletion compared to TPHP. Isodecyl- and isopropyl-substituted OPEs (IDDPP, T2IPPP, T4IPPP) were also more slowly depleted by polar bears than TPHP [1]. This slower metabolic rate suggests enhanced environmental persistence and potential for bioaccumulation of isopropylated TPHP analogues relative to the unsubstituted parent compound.

Xenobiotic metabolism Bioaccumulation Environmental persistence

Human Liver Carboxylesterase (hCE1) Inhibition: Isopropylated Triaryl Phosphate Mixture (Kronitex 50) Exhibits Potent Inhibition with IC50 < 100 nM

In a study evaluating 15 OPEs and 4 commercial flame retardant mixtures for inhibition of purified human liver carboxylesterase (hCE1), the commercial isopropylated triaryl phosphate mixture Kronitex 50 (CAS 67426-57-7) demonstrated an IC50 value lower than 100 nM [1]. This potency is comparable to that of the individual OPEs 4-isopropylphenyl diphenyl phosphate (4IPPDPP) and triphenyl phosphate (TPHP), both of which also exhibited IC50 < 100 nM. The study further demonstrated that TPHP and 4tBPDPP are potent inhibitors of hCE1-mediated imidapril activation (Ki = 49.0 and 17.9 nM, respectively), with house dust extracts causing up to 33% reduction in imidapril activation [1]. These findings establish that Kronitex 50, an IPPP-based mixture, belongs to the most potent class of hCE1 inhibitors among tested OPEs.

Enzyme inhibition Drug interaction Toxicokinetics

Flame Retardancy Enhancement in PVA Coatings: IPPP@SiO2 Aerogel Composites Increase LOI with Additive Loading

In a study of polyvinyl alcohol (PVA) coating composites reinforced with silica aerogel particles loaded with IPPP (IPPP@SiO2-n), both thermal decomposition temperature and Limiting Oxygen Index (LOI) values increased progressively with higher loading levels of IPPP@SiO2 [1]. While this study does not provide a direct comparator LOI value for unmodified IPPP or alternative flame retardants in the same matrix, it demonstrates the dose-dependent flame retardant efficacy of encapsulated IPPP in a PVA coating system [1].

Flame retardancy Coating technology Limiting Oxygen Index

Developmental Neurotoxicity Potential: ITP Isomers Show Comparable or Greater Activity Than BDE-47 in High-Throughput Assays

A characterization study of commercial flame retardant mixtures (FM 550, FM 600, ITP mixture, TBPP mixture) notes that these mixtures contain isomers of isopropylated and tert-butylated triarylphosphate esters (ITPs and TBPPs), which have similar or greater neuro- and developmental toxicity compared to BDE-47 in high-throughput assays [1]. BDE-47 (2,2′,4,4′-tetrabromodiphenyl ether) is a legacy brominated flame retardant with well-documented developmental neurotoxicity. The finding that ITP isomers exhibit comparable or greater toxicity than this benchmark BFR provides a critical reference point for hazard assessment. This information is crucial for evaluating the potential neurodevelopmental risks associated with IPPP-containing formulations [1].

Neurotoxicity High-throughput screening Regulatory toxicology

Procurement-Guiding Application Scenarios for Tris(isopropylphenyl)phosphate-1M Alkyl Based on Quantitative Evidence


Flame-Retardant Plasticizer for PVC and Polyurethane Foams in Consumer Products

IPPP is a well-established flame-retardant plasticizer for flexible PVC, polyurethane foams, cellulosic resins, and synthetic rubber, as documented in commercial technical datasheets [1]. Its dual functionality reduces the need for separate additives, simplifying formulations. However, procurement decisions must weigh this performance benefit against the reproductive and developmental toxicity data (Section 3, Evidence_Item 2) and potent hCE1 inhibition (Section 3, Evidence_Item 4), which indicate higher mammalian toxicity relative to some alternatives at equivalent doses. This scenario is most appropriate where human exposure is strictly controlled or where regulatory thresholds are met.

Research-Grade Standard for Toxicological and Environmental Fate Studies

Given its documented differential toxicity (higher sensitivity than TPHP in rodent reproductive assays, Section 3, Evidence_Item 2), slower metabolic clearance (Section 3, Evidence_Item 3), and potent hCE1 inhibition (Section 3, Evidence_Item 4), IPPP serves as a critical reference compound for comparative toxicology and environmental fate studies. Its well-characterized isomer composition (Section 3, Evidence_Item 6) and commercial relevance (Kronitex 50, REOFOS 50) make it an essential standard for analytical method development and exposure assessment [2] [3].

Polymer Coating and Textile Flame Retardancy via Encapsulated Delivery Systems

The dose-dependent increase in LOI observed with IPPP@SiO2 aerogel composites (Section 3, Evidence_Item 5) supports the use of IPPP in advanced flame-retardant coatings, particularly where controlled release or reduced leaching is desired. Encapsulation strategies may mitigate direct exposure risks while preserving flame retardancy, making this approach suitable for textiles and building materials subject to stringent fire safety standards.

Hydraulic Fluids and Lubricants Requiring Fire Resistance

Triaryl phosphates, including isopropylated triphenyl phosphate, are used as fire-resistant hydraulic fluids and lubricant additives due to their thermal stability and low flammability [4] [5]. The slower metabolic rate and higher bioaccumulation potential of isopropyl-substituted analogues (Section 3, Evidence_Item 3) necessitate careful environmental release assessment in these applications. However, for closed systems or where release is controlled, IPPP-based fluids offer effective fire resistance.

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